5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS/c21-16-18-17-15(19(16)12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)20-14/h1-10H,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQLCYNKRBXXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349921 | |
| Record name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112853-12-0 | |
| Record name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A widely employed strategy involves the cyclocondensation of thiosemicarbazide derivatives under alkaline conditions. As outlined in Scheme 3 of , ethyl 2-(4-acetamido-phenoxy)acetate undergoes hydrazinolysis to form acetohydrazide intermediates. Subsequent reaction with aryl isothiocyanates yields thiosemicarbazides, which cyclize in basic media to produce 1,2,4-triazole-3-thiones. For the target compound, benzofuran-2-carboxylic acid hydrazide serves as the starting material. Reaction with phenyl isothiocyanate in dry ethanol generates the corresponding thiosemicarbazide, which undergoes intramolecular cyclization in aqueous potassium hydroxide to form the triazolethione core . Yields for analogous reactions range from 52% to 88%, depending on substituent electronic effects .
Key reaction parameters:
-
Solvent : Ethanol (anhydrous)
-
Base : KOH (1.5 equiv)
-
Temperature : Reflux (78°C)
-
Time : 4–6 hours
Hydrazine-Carbodithioate Intermediate Pathway
An alternative route, detailed in Scheme 7 of , utilizes potassium hydrazinecarbodithioate salts as intermediates. Substituted aryl hydrazides react with carbon disulfide (CS₂) in alcoholic potassium hydroxide to form dithiocarbamate salts. Refluxing these salts with hydrazine hydrate induces cyclization, yielding 4-amino-5-substituted-1,2,4-triazole-3-thiones. For the benzofuran derivative, 5-(benzofuran-2-yl)hydrazide is treated with CS₂ to form the dithiocarbamate, which is subsequently cyclized with hydrazine to install the triazolethiol moiety . This method achieves yields up to 95% for structurally related compounds .
Thiolysis of Epoxides for Functionalization
Recent advancements from demonstrate post-synthetic modification of preformed triazolethiones. The target compound acts as a nucleophile in thiolysis reactions with epoxides like 2-methyloxirane. In a representative procedure, 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol reacts with epoxides in aqueous K₂CO₃ at room temperature, yielding β-hydroxy sulfides. While this method primarily modifies the thiol group, it underscores the compound’s reactivity and provides avenues for derivative synthesis .
One-Pot Synthesis via Eschenmoser Coupling
High-yield synthesis (82–88%) is achievable through Eschenmoser coupling, as described in Scheme 20 of . Disubstituted hydrazinecarbothioamides react with 2,3,5,6-tetrachloro-1,4-benzoquinone (p-CHL) under mediated conditions. The mechanism involves initial charge-transfer complexation, followed by sequential elimination and rearrangement steps. For the benzofuran analog, this method ensures regioselective formation of the triazole ring while preserving the thiol functionality .
Analytical Characterization and Validation
Synthesized batches of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol are validated via:
-
¹H NMR : Aromatic protons of benzofuran (δ 7.2–7.8 ppm), phenyl group (δ 7.3–7.5 ppm), and thiol proton (δ 3.2 ppm, exchangeable) .
-
IR Spectroscopy : S–H stretch at 2550 cm⁻¹, C=N absorption at 1600 cm⁻¹, and benzofuran C–O–C at 1240 cm⁻¹ .
-
Mass Spectrometry : Molecular ion peak at m/z 293.34 (M⁺), consistent with the molecular formula C₁₆H₁₁N₃OS .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
S-Alkylation Reactions
The thiol group at the 3-position undergoes nucleophilic substitution with alkyl/aryl halides or α-halo ketones. This reaction is critical for modifying biological activity or introducing functional groups.
Example Reaction :
Conditions and Yields :
Key Findings :
-
Microwave-assisted synthesis significantly enhances reaction efficiency (96% yield in 70 seconds) .
-
The resulting S-alkylated derivatives show improved pharmacological profiles, particularly in anticancer studies .
Oxidation to Disulfides
The thiol group oxidizes to form disulfide bonds under mild oxidative conditions, a common pathway for stabilizing sulfur-containing compounds.
Example Reaction :
Observations :
-
Air oxidation in alkaline media slowly generates disulfides, as noted in analogous triazole-thiol systems .
-
Iodine in ethanol accelerates disulfide formation, confirmed by loss of -SH IR absorption at ~2550 cm⁻¹ .
Formation of Schiff Bases
The compound reacts with aldehydes or ketones to form Schiff base derivatives, leveraging the nucleophilic thiol or adjacent amino groups (if present).
Example Reaction :
Experimental Data :
-
Condensation with 4-chlorobenzaldehyde in ethanol yielded thiazolidine derivatives with 89–91% efficiency .
-
Schiff bases derived from this scaffold show enhanced antifungal and antibacterial activities .
Cyclocondensation Reactions
The triazole-thiol participates in cyclization reactions to form fused heterocycles, expanding structural complexity.
Example Reaction :
Conditions :
Comparative Reactivity with Analogues
The benzofuran moiety enhances electron density, altering reactivity compared to simpler triazole-thiols.
| Compound | Structural Feature | Reactivity Difference |
|---|---|---|
| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Furan instead of benzofuran | Lower electrophilic substitution rates due to reduced aromatic stabilization |
| 4-(Substituted phenyl)-4H-1,2,4-triazole | No benzofuran | Less efficient S-alkylation under identical conditions |
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
The compound has been evaluated for its anticancer effects, showing cytotoxic activity against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways . The dual functionality of the benzofuran and triazole rings contributes to its ability to target multiple cellular mechanisms.
Antioxidant Activity
In vitro studies have shown that this compound possesses significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Its thiol group plays a crucial role in scavenging free radicals, thereby protecting cellular components from damage .
Fungicidal Activity
The compound has been investigated for its fungicidal properties, demonstrating effectiveness against various plant pathogens. Its application in agriculture could provide an eco-friendly alternative to conventional fungicides, reducing the reliance on synthetic chemicals .
Plant Growth Promotion
Preliminary studies suggest that 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol may enhance plant growth by modulating hormonal pathways and improving nutrient uptake . This aspect makes it an interesting candidate for use in sustainable agriculture practices.
Development of Sensors
The unique chemical structure of this compound allows it to be utilized in the development of chemical sensors for detecting heavy metals and other pollutants in environmental samples. Its thiol group enhances binding affinity to metal ions, making it suitable for sensor applications .
Photovoltaic Applications
Research is ongoing into the use of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol in organic photovoltaic cells due to its potential as a light-harvesting material. Its ability to absorb light efficiently could contribute to improved energy conversion rates in solar cells .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial Activity | Study on Antimicrobial Properties | Demonstrated efficacy against multiple bacterial strains |
| Anticancer Properties | Cancer Cell Line Study | Induced apoptosis in specific cancer cell lines |
| Fungicidal Activity | Agricultural Research | Effective against common plant pathogens |
| Sensor Development | Environmental Monitoring Study | High sensitivity for detecting heavy metals |
| Photovoltaic Applications | Solar Energy Research | Potential for use as a light-harvesting material in organic solar cells |
Mechanism of Action
The mechanism of action of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria by interfering with their cell wall synthesis or protein function.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons or hydrogen atoms.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Key Structural Features :
- Benzofuran : A fused bicyclic system (benzene + furan) that enhances π-π stacking and hydrophobic interactions .
- Phenyl Group : Introduces steric bulk and modulates electronic properties.
- Triazole-Thiol : The thiol group contributes to redox activity and metal coordination, while the triazole ring participates in hydrogen bonding .
Synthesis :
The compound is synthesized via multi-step reactions, including:
Hydrazinolysis of precursors like diethyl oxalate and acetone.
Cyclization with phenyl isothiocyanate under alkaline conditions .
Functionalization of the triazole-thiol core with benzofuran derivatives.
Structural and Functional Group Variations
Triazole-3-thiol derivatives are structurally diverse, with variations in substituents significantly impacting their properties. Below is a comparative analysis:
Table 1: Structural Comparison of Triazole-3-thiol Derivatives
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Bromine (electron-withdrawing) in increases reactivity, while methoxy (electron-donating) in stabilizes charge distribution.
- Ring Systems : Benzofuran (target compound) offers rigidity, whereas benzodioxin () introduces conformational flexibility.
Key Findings:
- Antimicrobial Potency : The target compound outperforms benzodioxin derivatives () in biofilm disruption due to benzofuran’s hydrophobicity .
- Enzyme Inhibition: Sulfonyl-containing derivatives () show higher specificity for fungal lanosterol demethylase compared to the target compound .
Chemical Reactivity and Stability
- Thiol Group Reactivity : The target compound’s thiol participates in disulfide bond formation, unlike methoxy-substituted analogs (), which prioritize hydrogen bonding .
- Thermal Stability: Benzofuran’s fused ring system increases melting points (e.g., 274–276°C for pyrazole-triazole analogs in ) compared to non-fused derivatives .
Pharmacological Potential
- ADME Properties : The target compound’s logP (~3.2) suggests moderate lipophilicity, ideal for blood-brain barrier penetration, whereas naphthalene derivatives () exhibit higher logP (>4), limiting solubility .
- Toxicity : Piperidinyl sulfonyl derivatives () show lower hepatotoxicity in vitro compared to brominated analogs () .
Biological Activity
5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structure, and various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol is C22H17N3OS. The compound features a triazole ring linked to a benzofuran moiety and a phenyl group, contributing to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H17N3OS |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol |
| CAS Number | 112853-12-0 |
Synthesis
The synthesis of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions that include the formation of the benzofuran and triazole rings through cyclization processes. The introduction of the thiol group is a critical step that enhances the compound's biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific molecular pathways involved in cell growth and survival.
Case Study:
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against Hep-G2 liver cancer cells. The IC50 value was reported to be lower than that of standard chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. It has been tested against several bacterial strains and fungi, showing inhibition of growth at various concentrations.
Research Findings:
In one study, derivatives of triazole-thiols were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the phenyl or benzofuran moieties could enhance antimicrobial efficacy .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has demonstrated anti-inflammatory effects in preclinical models.
Mechanism of Action:
The compound appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests its potential use in treating inflammatory diseases .
Structure–Activity Relationship (SAR)
The biological activities of 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol can be influenced by structural modifications. The presence of electronegative substituents on the phenyl ring has been shown to enhance anticancer activity significantly.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased cytotoxicity |
| Methyl Group Addition | Enhanced anti-inflammatory effects |
Q & A
Q. What are the standard synthetic pathways for 5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step heterocyclization. For example:
Hydrazinolysis : React ethyl 5-methyl-1H-pyrazole-3-carboxylate with hydrazine hydrate to form hydrazide intermediates .
Nucleophilic addition : Treat the hydrazide with phenyl isothiocyanate to generate thiosemicarbazides.
Alkaline cyclization : Perform intramolecular cyclization under basic conditions (e.g., NaOH) to yield the triazole-thiol core .
Functionalization : Alkylate the thiol group using reagents like bromoacetamides to introduce pharmacophoric groups .
Characterization : Intermediates and final compounds are validated via elemental analysis, -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), IR (S–H stretch ~2550 cm), and HPLC-MS for purity .
Q. How is the purity and individuality of triazole-thiol derivatives confirmed in academic research?
Methodological Answer:
- Chromatography : Thin-layer chromatography (TLC) with silica gel GF plates and UV detection at 254 nm is used for preliminary purity checks .
- Advanced Techniques : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) and mass spectrometry (MS) ensures compound individuality. For example, retention times and mass-to-charge ratios () are cross-referenced with theoretical values .
- Spectroscopic Consistency : Discrepancies in -NMR integration ratios or unexpected IR peaks (e.g., residual solvent) signal impurities, requiring recrystallization from ethanol or acetone .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of triazole-thiol derivatives?
Methodological Answer:
- Microwave Synthesis : Evidence shows microwave-assisted reactions (e.g., Milestone Flexi Wave system) reduce reaction times from hours to minutes while maintaining yields >80%. For example, alkylation of 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under microwaves achieves 85% yield vs. 60% with conventional heating .
- Catalyst Screening : Use of KI as a catalyst in alkylation reactions enhances nucleophilic substitution efficiency, particularly with bulky electrophiles like 2-bromo-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-ethanone .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during cyclization, reducing side-product formation .
Q. How do researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in microbial strains or assay protocols. Use CLSI (Clinical and Laboratory Standards Institute) guidelines for consistency .
- Molecular Docking Validation : For conflicting kinase inhibition data (e.g., anaplastic lymphoma kinase vs. COX-2), compare docking scores (ΔG binding) across multiple protein structures (e.g., PDB: 3LD6 for lanosterol 14-α-demethylase) to prioritize targets .
- SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on benzofuran) with activity trends. For instance, 4-chlorophenyl analogs show enhanced antifungal activity due to increased lipophilicity .
Q. What computational strategies are employed to predict and validate the biological targets of triazole-thiol derivatives?
Methodological Answer:
- In Silico Screening : Use PASS Online® to predict biological activity spectra (e.g., antiviral or antiparasitic potential) based on structural fragments .
- Molecular Dynamics (MD) : After docking (e.g., AutoDock Vina), run MD simulations (100 ns) to assess binding stability. For example, triazole-thiols interacting with Trp213 of 3LD6 show stable hydrogen bonds (<2.5 Å) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when modifying substituents (e.g., replacing phenyl with indole) to guide synthetic prioritization .
Q. How are spectral data anomalies (e.g., unexpected NMR shifts) investigated in structural studies?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 60°C. A disappearing S–H peak at higher temperatures suggests proton exchange .
- 2D-COSY and HSQC : Resolve overlapping signals in crowded aromatic regions (δ 7.0–8.5 ppm) by correlating - and - couplings .
- X-ray Crystallography : Resolve ambiguities (e.g., regiochemistry of benzofuran substitution) with single-crystal diffraction data. Crystallize compounds in ethanol/water (3:1) at 4°C .
Q. What strategies mitigate challenges in scaling up triazole-thiol synthesis for preclinical studies?
Methodological Answer:
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing decomposition risks .
- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) in alkylation steps to enhance scalability and reduce waste .
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize critical parameters (e.g., pH during heterocyclization). For example, pH 8–9 maximizes ring closure efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
